N~1~-(4-ethoxybenzyl)-N~4~,N~4~-dimethyl-1,4-benzenediamine
Description
N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethoxybenzyl group attached to a benzene ring, which is further substituted with dimethylamine groups
Properties
Molecular Formula |
C17H22N2O |
|---|---|
Molecular Weight |
270.37g/mol |
IUPAC Name |
1-N-[(4-ethoxyphenyl)methyl]-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H22N2O/c1-4-20-17-11-5-14(6-12-17)13-18-15-7-9-16(10-8-15)19(2)3/h5-12,18H,4,13H2,1-3H3 |
InChI Key |
VXVTXRLAPHUATA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethoxybenzyl Intermediate: The starting material, 4-ethoxybenzyl chloride, is reacted with an appropriate amine under basic conditions to form the ethoxybenzyl intermediate.
Substitution Reaction: The ethoxybenzyl intermediate is then subjected to a substitution reaction with N,N-dimethylbenzene-1,4-diamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxybenzyl group can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), Nitro compounds
Major Products Formed
Oxidation: Quinones
Reduction: Amine derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-N,N-dimethylbenzene-1,4-diamine
- N-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,3-diamine
- N-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,2-diamine
Uniqueness
N’-(4-ethoxybenzyl)-N,N-dimethylbenzene-1,4-diamine is unique due to the specific positioning of the ethoxybenzyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities for molecular targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
